1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea
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Overview
Description
1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea is an organic compound with the molecular formula C10H13ClN2O2 and a molecular weight of 228.68 g/mol . This compound is known for its unique chemical structure, which includes a chloroethyl group and a methoxyphenyl group attached to a urea backbone. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea typically involves the reaction of 2-chloroethylamine hydrochloride with 4-methoxyphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of substituted urea derivatives.
Oxidation Reactions: The methoxyphenyl group can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding quinones.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological macromolecules, leading to the modification of their structure and function. This can result in the inhibition of enzymatic activities or the disruption of cellular processes. The methoxyphenyl group may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes .
Comparison with Similar Compounds
1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-phenylurea: Lacks the methoxy group, which may result in different chemical and biological properties.
1-(2-Chloroethyl)-3-(4-hydroxyphenyl)urea: Contains a hydroxy group instead of a methoxy group, which can affect its reactivity and interactions with biological targets.
1-(2-Bromoethyl)-3-(4-methoxyphenyl)urea: The bromo group may lead to different reactivity and biological activities compared to the chloro group.
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-15-9-4-2-8(3-5-9)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYYWOOAIIXDLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291689 |
Source
|
Record name | 1-(2-chloroethyl)-3-(4-methoxyphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65536-40-5 |
Source
|
Record name | 65536-40-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77162 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-chloroethyl)-3-(4-methoxyphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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